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Compound of Interest

Compound Name: 1-Octyl-2-thiourea

Cat. No.: B086940

Thiourea (SC(NH2)2) and its derivatives represent a "privileged structure" in medicinal
chemistry and material science. The ability of the thiocarbonyl group to act as a hydrogen bond
acceptor and the N-H groups to act as donors, combined with the diverse substitutions possible
at the nitrogen atoms, makes this scaffold a versatile building block for compounds with a wide
array of biological activities and chemical properties.[1][2] Thiourea derivatives have been
investigated for their potential as antibacterial, antifungal, antioxidant, anticancer, and enzyme
inhibitory agents.[3][4][5]

This guide focuses on the N-alkyl derivative, 1-Octyl-2-thiourea. The incorporation of an eight-
carbon alkyl (octyl) chain introduces significant lipophilicity to the molecule. This structural
feature is critical, as it can profoundly influence the compound's pharmacokinetic and
pharmacodynamic properties. Increased lipophilicity often enhances the ability of a molecule to
cross biological membranes, potentially increasing its bioavailability and interaction with
intracellular targets. However, it may also affect solubility and metabolic stability. Understanding
the core specifications and potential applications of 1-Octyl-2-thiourea is therefore of
significant interest to researchers in drug development and chemical synthesis.

Section 1: Core Specifications of 1-Octyl-2-thiourea

Accurate characterization of a chemical entity is the foundation of reproducible scientific
research. The fundamental physicochemical properties of 1-Octyl-2-thiourea are summarized
below.
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Property Specification Source(s)
CAS Number 13281-03-3 [6]

IUPAC Name 1-octylthiourea [7]
Synonyms N-octylthiourea [3]
Molecular Formula CoH20N2S

Molecular Weight 188.33 g/mol

White to off-white crystalline
Appearance _ [8]
powder or solid

Melting Point 94 -96 °C [6]

. . 297%, with grades of 299%
Purty (Typical) (HPLC) available eI

N Soluble in organic solvents like
Solubility [10]
DMSO and methanol.

Section 2: Synthesis and Quality Control Workflow

The synthesis of N-monosubstituted thioureas is a well-established process, typically
proceeding through the nucleophilic addition of an amine to an isothiocyanate. For 1-Octyl-2-
thiourea, the most direct route involves the reaction of octylamine with a source of thiocyanate
or, more commonly, the reaction of octyl isothiocyanate with ammonia.

Diagram: Synthetic Pathway
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Caption: Synthesis workflow for 1-Octyl-2-thiourea.

Detailed Synthesis Protocol

Causality: This protocol describes the formation of an isothiocyanate intermediate from the
corresponding primary amine (octylamine) and carbon disulfide. The isothiocyanate is a key
electrophilic intermediate that readily reacts with a nucleophile, in this case, ammonia, to form
the final thiourea product. This two-step, one-pot synthesis is efficient and avoids the isolation
of the often-volatile isothiocyanate.

e Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and reflux condenser, dissolve octylamine (1 equivalent) in 20 mL of
ethanol.

« Isothiocyanate Formation: Cool the solution in an ice bath. Add carbon disulfide (1.1
equivalents) dropwise to the stirred solution, followed by the slow addition of triethylamine
(1.1 equivalents) to catalyze the reaction and neutralize the in-situ formed dithiocarbamic
acid.
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e Intermediate Reaction: After the addition is complete, allow the mixture to stir at room
temperature for 2 hours. The formation of the octyl isothiocyanate intermediate can be
monitored by Thin Layer Chromatography (TLC).

e Thiourea Formation: To the same flask, add an aqueous solution of ammonia (2 equivalents,
25% solution).

o Reflux and Isolation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor
the reaction completion by TLC. After cooling to room temperature, pour the reaction mixture
into ice-cold water.

 Purification: The precipitated solid product is collected by vacuum filtration, washed with cold
water, and dried. For higher purity, the crude product can be recrystallized from an
appropriate solvent system, such as ethanol/water.

Analytical Quality Control

To ensure the identity and purity of the synthesized 1-Octyl-2-thiourea, a series of analytical
techniques must be employed. This multi-faceted approach provides a self-validating system,
where data from orthogonal methods corroborates the final specification.
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Technique

Expected Results for 1-Octyl-2-thiourea

1H NMR

Signals corresponding to the octyl chain protons
(a triplet for the terminal CHs, multiplets for the
CHz groups) and broadened signals for the N-H
protons of the thiourea group. The chemical

shifts will confirm the structure.

13C NMR

A characteristic signal for the thiocarbonyl (C=S)
carbon typically appears downfield (~180 ppm).
Signals for the eight distinct carbons of the octyl

chain will be observed in the aliphatic region.

FT-IR

Characteristic absorption bands for N-H
stretching (around 3200-3400 cm~1), C-H
stretching (around 2850-2960 cm™1), and the
C=S stretching of the thiourea group (around
1200-1350 cm™1).[4]

HPLC

A single major peak under appropriate
chromatographic conditions (e.g., C18 column,
mobile phase of acetonitrile/water) indicates
high purity. Purity can be quantified using a

calibration curve with a reference standard.

Elemental Analysis

The experimentally determined percentages of
Carbon, Hydrogen, Nitrogen, and Sulfur should
be within £0.4% of the theoretical values
calculated from the molecular formula
(CoH20N2S).

Diagram: Quality Control Workflow
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Caption: A typical quality control workflow for chemical synthesis.

Section 3: Potential Applications in Research &
Development (Extrapolated)

While direct studies on 1-Octyl-2-thiourea are scarce, the extensive research on related
thiourea derivatives allows for logical extrapolation of its potential applications. The prominent
octyl chain is hypothesized to enhance membrane permeability, potentially leading to increased
potency in various biological assays compared to more polar analogues.

Antimicrobial and Antifungal Activity

Thiourea derivatives are widely reported to possess significant antibacterial and antifungal
properties.[11] The mechanism is often attributed to the disruption of cellular processes through
coordination with essential metal ions or inhibition of key enzymes. The lipophilic nature of 1-
Octyl-2-thiourea may facilitate its entry into microbial cells, making it a candidate for screening
against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and
fungi (e.g., Candida albicans, Aspergillus niger).[12]
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Enzyme Inhibition

The thiourea moiety is a known pharmacophore in various enzyme inhibitors.

o Cholinesterase Inhibition: Derivatives have shown activity against acetylcholinesterase
(AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's
disease.[4][13]

e Carbonic Anhydrase Inhibition: Sulphonyl-thiourea compounds are potent inhibitors of
carbonic anhydrase isoforms, some of which are implicated in cancer.[14]

o Other Enzymes: Inhibition of tyrosinase, a-amylase, and a-glucosidase by various thiourea
derivatives has also been reported, suggesting potential applications in cosmetics and
diabetes research, respectively.[3][4]

The octyl group could potentially interact with hydrophobic pockets within the active sites of
these enzymes, offering a basis for rational drug design.

Antioxidant Properties

Several studies have demonstrated the radical scavenging capabilities of thiourea derivatives.
[3][11] They can act as antioxidants by donating a hydrogen atom to neutralize free radicals, a
property relevant to mitigating oxidative stress in various disease models.

Application in Material Science

Structurally similar N-alkyl thioureas, such as N-(n-Hexyl)thiourea, have been evaluated as
reducing agents in two-component redox initiator systems for polymer-based materials, like
those used in dentistry.[15] 1-Octyl-2-thiourea could be investigated for similar applications,
where its longer alkyl chain might influence solubility and reactivity within the polymer matrix.

Section 4: Exemplary Experimental Protocols

To facilitate the investigation of the extrapolated activities mentioned above, the following are
detailed, self-validating protocols for preliminary screening.
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Protocol 1: Antimicrobial Susceptibility Testing (Broth
Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1-Octyl-2-thiourea

against a target microorganism.

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 1-Octyl-2-thiourea in
dimethyl sulfoxide (DMSO).

Microplate Preparation: In a 96-well microplate, add 100 uL of appropriate sterile broth (e.g.,
Mueller-Hinton Broth for bacteria) to all wells.

Serial Dilution: Add 100 pL of the compound stock solution to the first well of a row and mix
thoroughly. Transfer 100 pL from the first well to the second, and repeat this two-fold serial
dilution across the row. Discard the final 100 pL from the last well. This creates a
concentration gradient.

Inoculation: Prepare a microbial suspension standardized to 0.5 McFarland (~1.5 x 108
CFU/mL) and dilute it to achieve a final concentration of 5 x 10> CFU/mL in the wells. Add 10
uL of this standardized inoculum to each well.

Controls: Include a positive control (broth + inoculum, no compound) and a negative control
(broth only). A solvent control (broth + inoculum + DMSO) is crucial to ensure the solvent has
no antimicrobial activity at the concentrations used.

Incubation: Incubate the plate at 37°C for 18-24 hours.

Result Interpretation: The MIC is the lowest concentration of the compound at which no
visible growth of the microorganism is observed.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's
Method)

Objective: To quantify the inhibitory effect of 1-Octyl-2-thiourea on acetylcholinesterase
(AChE) activity.

Reagent Preparation:
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o Phosphate Buffer (PB): 0.1 M, pH 8.0.

o DTNB solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in PB.
o Substrate solution: 10 mM acetylthiocholine iodide (ATCI) in PB.
o Enzyme solution: AChE from electric eel, 0.5 U/mL in PB.

o Test Compound: Prepare serial dilutions of 1-Octyl-2-thiourea in PB containing a small
amount of DMSO.

o Assay Procedure (96-well plate):

o

Add 25 pL of the test compound dilution (or buffer for control) to each well.

[e]

Add 50 pL of DTNB solution.

o

Add 25 pL of enzyme solution and incubate for 15 minutes at 25°C.

[¢]

Initiate the reaction by adding 25 uL of the ATCI substrate solution.

o Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10
minutes using a microplate reader. The rate of reaction is proportional to the rate of increase
in absorbance.

o Calculation: Calculate the percentage of inhibition for each concentration of the test
compound relative to the control (enzyme activity without inhibitor). The ICso value (the
concentration required to inhibit 50% of enzyme activity) can then be determined by plotting
percent inhibition versus log concentration.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-Octyl-2-thiourea,
like many thiourea derivatives, possesses significant health hazards that necessitate strict
handling protocols.

GHS Hazard Summary
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Hazard Class Statement Pictogram

H302, H312, H332: Harmful if

Acute Toxicity (Oral, Dermal, _ _ _ _
swallowed, in contact with skin, Exclamation Mark

Inhalation) or if inhaled

) o H315, H319: Causes skin and ]
Skin/Eye Irritation ) o Exclamation Mark
serious eye irritation.

) o H335: May cause respiratory ]
Respiratory Irritation o Exclamation Mark
irritation.

_ . H351: Suspected of causing
Carcinogenicity (Suspected) Health Hazard
cancer.

Reproductive Toxicity H361: Suspected of damaging
N ) Health Hazard
(Suspected) fertility or the unborn child.

) ) H411: Toxic to aquatic life with )
Aquatic Hazard (Chronic) ) Environment
long lasting effects.

Source: GHS classifications compiled from supplier Safety Data Sheets (SDS).[1][4][13]

Handling and Personal Protective Equipment (PPE)

o Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust or aerosols.

o Personal Protective Equipment:

o Gloves: Wear nitrile or other chemically resistant gloves.

[e]

Eye Protection: Use chemical safety goggles or a face shield.

o

Lab Coat: A standard lab coat is required.

[¢]

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-
approved respirator with a particulate filter (e.g., P100) is necessary.
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e Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the
laboratory. Wash hands thoroughly after handling.

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste material in accordance with all applicable local, state, and federal
regulations. This compound should be treated as hazardous waste. Do not allow it to enter
drains or waterways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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